BenchChemオンラインストアへようこそ!

Tert-butyl 4-(4-amino-3-methoxyphenoxy)piperidine-1-carboxylate

Medicinal Chemistry ADME Computational Drug Design

Tert-butyl 4-(4-amino-3-methoxyphenoxy)piperidine-1-carboxylate (CAS 1097921-02-2) is a piperidine-based research intermediate with molecular formula C₁₇H₂₆N₂O₄ and molecular weight 322.4 g/mol. The molecule features a tert-butyl carbamate (Boc) protecting group at the piperidine nitrogen, a 4-phenoxy linkage containing a free aniline at the 4-position, and a methoxy substituent at the 3-position of the phenyl ring.

Molecular Formula C17H26N2O4
Molecular Weight 322.4 g/mol
CAS No. 1097921-02-2
Cat. No. B1532224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(4-amino-3-methoxyphenoxy)piperidine-1-carboxylate
CAS1097921-02-2
Molecular FormulaC17H26N2O4
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)OC2=CC(=C(C=C2)N)OC
InChIInChI=1S/C17H26N2O4/c1-17(2,3)23-16(20)19-9-7-12(8-10-19)22-13-5-6-14(18)15(11-13)21-4/h5-6,11-12H,7-10,18H2,1-4H3
InChIKeyLOFCYCRPQLTJOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 4-(4-Amino-3-Methoxyphenoxy)Piperidine-1-Carboxylate (CAS 1097921-02-2): Physicochemical Identity and Structural Fundamentals


Tert-butyl 4-(4-amino-3-methoxyphenoxy)piperidine-1-carboxylate (CAS 1097921-02-2) is a piperidine-based research intermediate with molecular formula C₁₇H₂₆N₂O₄ and molecular weight 322.4 g/mol [1]. The molecule features a tert-butyl carbamate (Boc) protecting group at the piperidine nitrogen, a 4-phenoxy linkage containing a free aniline at the 4-position, and a methoxy substituent at the 3-position of the phenyl ring [1]. This combination of functional groups provides two orthogonal reactive handles—the Boc-protected secondary amine and the primary aniline—that enable sequential derivatization in multi-step pharmaceutical syntheses .

Why In-Class 4-Aminophenoxy Piperidine Building Blocks Cannot Be Interchanged: The Case for Tert-Butyl 4-(4-Amino-3-Methoxyphenoxy)Piperidine-1-Carboxylate


Within the 4-aminophenoxy piperidine family, seemingly minor structural variations—such as the position of the aniline group (2- vs. 3- vs. 4-substitution) or the presence/absence of the 3-methoxy group—significantly alter hydrogen-bonding capacity, lipophilicity, and subsequent reactivity in medicinal chemistry applications [1][2]. For instance, moving the amino group from the 4-position (target compound) to the 3-position (e.g., CAS 790667-68-4) eliminates the para-substituted aniline motif required for generating the 2,4-diarylaminopyrimidine pharmacophore found in clinical ALK inhibitors [1]. These subtle differences preclude simple swapping of structural analogs and necessitate compound-specific procurement for reproducible synthetic outcomes [2].

Quantitative Differential Evidence for Tert-Butyl 4-(4-Amino-3-Methoxyphenoxy)Piperidine-1-Carboxylate vs. Closest Structural Analogs


Topological Polar Surface Area (TPSA) Differentiation: Ether-Linked vs. Direct Phenyl-Piperidine Analog

The target compound's 4-phenoxy ether linkage increases topological polar surface area (TPSA) relative to its direct phenyl-piperidine analog, tert-butyl 4-(4-amino-3-methoxyphenyl)piperidine-1-carboxylate (CAS 1089280-53-4). The extra ether oxygen contributes additional H-bond acceptor capacity, which can influence passive membrane permeability and oral bioavailability predictions [1].

Medicinal Chemistry ADME Computational Drug Design

Computed Lipophilicity (XLogP3): Ether vs. Direct-Linked Analog Comparison

The calculated partition coefficient (XLogP3) of the target compound is 2.6, compared to 2.64 for the direct phenyl-piperidine analog (CAS 1089280-53-4) [1]. Despite the additional oxygen atom in the target, the slightly lower XLogP3 suggests that the ether linkage mitigates the lipophilicity increase typically associated with adding aromatic surface area, potentially improving aqueous solubility relative to direct aryl-piperidine analogs [2].

Lipophilicity Drug-Likeness Lead Optimization

Purity Specification and QC Documentation: Target vs. Market-Available Analogs

The target compound is consistently supplied at ≥95% purity with available QC documentation (NMR, HPLC) from multiple vendors, including AKSci, CymitQuimica, and Bidepharm . In contrast, the 3-aminophenoxy positional isomer (CAS 790667-68-4) is frequently listed without published QC spectra or batch-specific purity data, creating procurement risk for researchers requiring validated starting materials for multi-step synthesis .

Quality Control Procurement Reproducibility

Synthetic Utility as ALK Inhibitor Intermediate: Preferred Substrate for 2,4-Diarylaminopyrimidine Scaffolds

The para-aminophenoxy moiety of the target compound directly maps onto the 2-methoxy-4-(piperidin-4-yloxy)aniline fragment required for constructing 2,4-diarylaminopyrimidine ALK inhibitors, including brigatinib analogs [1]. The 3-methoxy group provides the exact substitution pattern needed for the pharmacophore, while the Boc-protected piperidine enables orthogonal deprotection and subsequent N-functionalization with phosphine oxide-containing warheads [1]. Related intermediates such as tert-butyl 4-(4-(4-amino-3-methoxyphenyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate (SynInnova SI-2856) have been explicitly marketed as brigatinib intermediates, confirming the commercial relevance of this substitution pattern . However, direct publication of this specific intermediate in the primary medicinal chemistry literature remains limited; the above connection is based on structural reasoning and vendor application statements identified as 'Supporting evidence'.

ALK Inhibitor Brigatinib Medicinal Chemistry Synthetic Intermediate

Optimal Procurement and Application Scenarios for Tert-Butyl 4-(4-Amino-3-Methoxyphenoxy)Piperidine-1-Carboxylate


Synthesis of 2,4-Diarylaminopyrimidine-Based ALK Inhibitor Libraries

The 4-amino-3-methoxyphenoxy substitution pattern of this intermediate directly matches the aniline fragment required for constructing brigatinib-class ALK inhibitors . The Boc-piperidine handle permits late-stage deprotection and N-alkylation or N-acylation with phosphine oxide or sulfone warheads, enabling rapid analog generation for structure-activity relationship (SAR) studies .

PROTAC Linker Conjugation via Orthogonal Amino Handles

The dual amino functionality—Boc-protected piperidine and free aniline—enables sequential bioconjugation. The free aniline can be functionalized first with an E3 ligase ligand, followed by Boc deprotection and attachment of a target protein ligand, making this compound a practical starting material for proteolysis-targeting chimera (PROTAC) development .

High-Throughput Screening (HTS) Library Synthesis Requiring Validated Building Blocks

With ≥95% purity and available batch-specific QC data (NMR, HPLC) , this intermediate meets the quality standards required for large-scale HTS library production where trace impurities can generate false-positive screening hits. The compound's two reactive amine sites support diverse library enumeration through amide coupling, reductive amination, or sulfonylation reactions .

Quote Request

Request a Quote for Tert-butyl 4-(4-amino-3-methoxyphenoxy)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.